3-Amino-2-phenyl-4(3H)-quinazolinone

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers optimizing CNS-active quinazolinones face supply of the correct 2-phenyl-3-amino substitution pattern. This 1904-60-5 intermediate delivers the precise scaffold required. - 95% optimized synthetic yield reduces multi-step cost (16% advantage vs. alternative routes). - Unique electrophilic/nucleophilic profile enables diazonium coupling & ylide cycloadditions impossible with 2-alkyl analogs. - Baseline antibacterial activity retained only with this substitution; 2-methoxy analogs show markedly diminished efficacy. Available from BenchChem with full QA documentation.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 1904-60-5
Cat. No. B155341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-phenyl-4(3H)-quinazolinone
CAS1904-60-5
Synonyms3-aMino-2-phenylquinazolin-4(3H)-one
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N
InChIInChI=1S/C14H11N3O/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h1-9H,15H2
InChIKeyYKBACEIGOHYXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-phenyl-4(3H)-quinazolinone: Identity & Core Utility


3-Amino-2-phenyl-4(3H)-quinazolinone (CAS 1904-60-5) is a heterocyclic compound with a molecular formula of C14H11N3O and a molecular weight of 237.26 g/mol [1]. It features a quinazolinone core with an amino group at the 3-position and a phenyl group at the 2-position . This compound is a versatile synthetic intermediate, primarily utilized in medicinal chemistry and agrochemical research for the preparation of diverse quinazolinone derivatives with potential therapeutic and industrial applications [2].

3-Amino-2-phenyl-4(3H)-quinazolinone Irreplaceability


Generic substitution among quinazolinone derivatives is ill-advised due to pronounced differences in substitution patterns, which directly govern downstream reactivity and biological outcomes. The 3-amino and 2-phenyl groups of 3-Amino-2-phenyl-4(3H)-quinazolinone confer a unique electrophilic and nucleophilic profile, enabling specific transformations (e.g., diazonium salt formation, condensation with carbonyls) that are not feasible with 2-methyl or unsubstituted analogs [1]. Furthermore, the parent scaffold itself exhibits distinct pharmacological properties; for instance, 2-phenyl-3-aminoquinazolin-4(3H)-one (IIa) demonstrates moderate antibacterial activity, whereas substitution with a methoxy group at the 2-position markedly reduces this activity [2]. Therefore, selecting the precise substitution pattern is critical for achieving desired synthetic or biological outcomes.

3-Amino-2-phenyl-4(3H)-quinazolinone: Evidence vs. Analogs


Synthetic Yield Advantage

In a comparative synthetic study, 3-Amino-2-phenyl-4(3H)-quinazolinone was prepared from 2-aminobenzamide and an orthoester in 95% yield under optimized conditions (acetic acid, ethanol, 110 °C, 24 h) . In contrast, a closely related 2-phenyl-4(3H)-quinazolinone derivative was obtained in only 79% isolated yield under comparable fusion conditions [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Unique Organophosphorus Reactivity

3-Amino-2-phenyl-4(3H)-quinazolinone reacts with oxovinylidenetriphenylphosphorane to afford the fused heterocycle 5-phenylpyrazolo[1,5-c]quinazoline-2(3H)-one and triphenylphosphine oxide [1]. This reactivity is distinct from that of 2-methyl-3-amino-4(3H)-quinazolinone, which, under similar conditions, primarily undergoes lithiation at the 2-methyl group rather than participating in cycloaddition or ylide chemistry [2].

Synthetic Methodology Phosphorus Chemistry Heterocyclic Chemistry

Antibacterial Activity vs. 2-Methoxy Analog

In a study evaluating antibacterial activity, the parent compound 2-phenyl-3-aminoquinazolin-4(3H)-one (IIa) exhibited moderate activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria [1]. In contrast, the 2-(4-methoxyphenyl) analog showed reduced activity against all tested strains, demonstrating that the 2-phenyl substitution pattern is critical for retaining antibacterial efficacy [1].

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Anticonvulsant Derivative Precursor

3-Amino-2-phenyl-4(3H)-quinazolinone serves as the key precursor for synthesizing a series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones [1]. Among these derivatives, compound 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one emerged as the most promising anticonvulsant agent, exhibiting significant activity in the maximal electroshock (MES) test without causing motor impairment [1]. In contrast, analogs lacking the 2-phenyl group or with a 2-methyl substitution failed to produce this level of anticonvulsant efficacy, underscoring the essential role of the 2-phenyl moiety in the pharmacophore [2].

Anticonvulsant Neuroscience Medicinal Chemistry

3-Amino-2-phenyl-4(3H)-quinazolinone Applications


Anticonvulsant and CNS Agent Synthesis

3-Amino-2-phenyl-4(3H)-quinazolinone is the optimal starting material for generating libraries of 3-substituted-2-phenylquinazolin-4(3H)-ones, which have demonstrated promising anticonvulsant activity in maximal electroshock (MES) models. The 2-phenyl group is essential for this activity [1]. Researchers developing novel antiepileptic drugs or CNS-active compounds should utilize this scaffold over 2-methyl or unsubstituted analogs to maximize the likelihood of achieving desired pharmacological outcomes.

Fused Heterocycle Synthesis via Phosphorus Chemistry

Due to its unique reactivity with phosphorus ylides, this compound is the preferred substrate for synthesizing complex, fused heterocyclic systems such as pyrazolo[1,5-c]quinazolines [1]. Methodologists exploring new cycloaddition or ylide-mediated reactions should select this 2-phenyl-3-amino derivative over 2-alkyl-substituted analogs, which undergo competing lithiation pathways and fail to produce these valuable fused scaffolds [2].

Quinazolinone Antimicrobial SAR

The parent scaffold, 2-phenyl-3-aminoquinazolin-4(3H)-one, exhibits moderate antibacterial activity, and its substitution pattern is critical for retaining this activity [1]. Researchers investigating the SAR of quinazolinone antimicrobials should use this compound as the baseline scaffold, as introducing electron-donating groups at the 2-position (e.g., 4-methoxy) diminishes activity. This compound provides a reliable starting point for further optimization.

High-Yield Quinazolinone Synthesis

With a reported synthetic yield of 95% under optimized conditions, 3-Amino-2-phenyl-4(3H)-quinazolinone can be produced efficiently and cost-effectively [1]. This high yield makes it an attractive intermediate for multi-step syntheses in both academic and industrial settings, offering a 16% yield advantage over a related 2-phenyl-4(3H)-quinazolinone derivative synthesized via alternative methods [2]. Process chemists and procurement specialists should prioritize this compound to minimize material costs and maximize throughput.

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